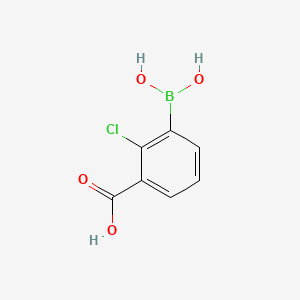

3-Borono-2-chlorobenzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

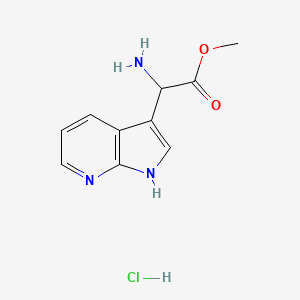

Molecular Structure Analysis

The molecular structure of a compound can be determined by its molecular formula. For “3-Bromo-2-chlorobenzoic acid”, the molecular formula is C7H4BrClO2 . For “3-Borono-4-chlorobenzoic acid”, the molecular formula is C7H6BClO4 .Physical and Chemical Properties Analysis

For “3-Bromo-2-chlorobenzoic acid”, some of its physical and chemical properties include a density of 1.8±0.1 g/cm3, boiling point of 336.3±27.0 °C at 760 mmHg, and a flash point of 157.2±23.7 °C .Scientific Research Applications

Boronic Acid-Catalyzed Reactions

Boronic acids, including derivatives like 3-Borono-2-chlorobenzoic acid, play a crucial role in catalyzing various organic reactions. For instance, they are used in enantioselective aza-Michael additions, enabling the synthesis of densely functionalized cyclohexanes, which are valuable in creating complex organic molecules with precise 3-D shapes. This methodology offers a pathway for assembling molecules iteratively, akin to natural product synthesis, and is instrumental in the development of new synthetic chemistry applications for medicine and materials (Hashimoto, Gálvez, & Maruoka, 2015).

Fluorescent Chemosensors

Boronic acids are at the forefront of developing selective fluorescent chemosensors due to their ability to form cyclic complexes with cis-1,2- or 1,3-diols. This property makes them ideal for probing carbohydrates and bioactive substances, crucial for disease prevention, diagnosis, and treatment. The versatility of boronic acids in sensor applications is highlighted by their use in detecting various biological and chemical entities, including sugars, dopamine, fluoride, copper ions, mercury ions, and hydrogen peroxide (Huang et al., 2012).

Biomedical Applications

Boronic acid-containing polymers, derived from compounds like this compound, have shown significant promise in various biomedical applications. Their unique reactivity, solubility, and responsive nature make them suitable for treating diseases such as HIV, obesity, diabetes, and cancer. These polymers are underutilized compared to other functional polymers, suggesting a potential area for further exploration in biomaterial development (Cambre & Sumerlin, 2011).

Sensing Applications

The interaction of boronic acids with diols and Lewis bases has led to their widespread use in sensing applications. These applications range from homogeneous assays to heterogeneous detection, covering various areas like biological labeling, protein manipulation and modification, separation, and the development of therapeutics. The key interaction with diols allows for significant advancements in sensing technologies, including electrochemical sensors for biological analytes (Lacina, Skládal, & James, 2014).

Nanostructures and Polymeric Materials

The versatility of boronic acids extends to the construction of complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and various dimensional polymers. These structures are achieved through reversible condensation reactions, utilizing boronic acids as building blocks for innovative material science applications. This field remains a rich area for research, with potential for new discoveries in nanostructures and polymeric materials (Severin, 2009).

Properties

IUPAC Name |

3-borono-2-chlorobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPCOIKUZIKPGL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681739 |

Source

|

| Record name | 3-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314264-58-8 |

Source

|

| Record name | 3-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Azaspiro[2.5]octane hydrochloride](/img/structure/B566775.png)

![9-Ethyl-2,9-diazaspiro[5.5]undecane](/img/structure/B566777.png)

![7-Amino-1h-pyrrolo[2,3-c]pyridine-4-carboxylic acid](/img/structure/B566782.png)

![1,4,5,6,7,8-Hexahydropyrazolo[3,4-d]azepin-3-ol](/img/structure/B566784.png)

![3-(Cyclopropylmethoxy)-N-[3-(cyclopropylmethoxy)-4-(difluoromethoxy)benzoyl]-N-(3,5-dichloropyridin-4-YL)-4-(difluoromethoxy)benzamide](/img/structure/B566789.png)

![6-methyl-2-[(E)-2-tributylstannylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B566791.png)

![Ethyl 2-(2-azabicyclo[2.2.1]heptan-2-yl)acetate](/img/structure/B566792.png)

![3-fluoro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B566794.png)

![Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate hydrochloride](/img/structure/B566797.png)